molecular formula C21H17N3O5S B307698 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

Cat. No. B307698
M. Wt: 423.4 g/mol
InChI Key: UHSZQIAOIGVZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has been shown to have various biochemical and physiological effects. This compound has been found to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have neuroprotective effects and to improve cardiovascular function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol. One direction is to further investigate its potential therapeutic applications, including its use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates various signaling pathways in cells. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound.

Synthesis Methods

The synthesis of 2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has been achieved using different methods. One of the most common methods involves the reaction between 2-hydroxy-3-methoxy-4-nitrophenol and 2-thienylacetic acid in the presence of a catalyst. Another method involves the reaction between 2-hydroxy-3-methoxy-4-nitrophenol and 2-thienylacetonitrile in the presence of a base. The synthesis of this compound has been optimized to improve yield and purity.

Scientific Research Applications

2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has been studied for its potential applications in various fields of science. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been studied for its potential use as a probe for imaging studies.

properties

Product Name

2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

2-methoxy-3-nitro-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C21H17N3O5S/c1-28-20-16(25)9-8-13(19(20)24(26)27)21-23-15(12-5-2-3-6-17(12)29-21)11-14(22-23)18-7-4-10-30-18/h2-10,15,21,25H,11H2,1H3

InChI Key

UHSZQIAOIGVZGC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O

Origin of Product

United States

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